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Cat. No.: B1203681

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthesis, regulation, and
production of Nanaomycin B by the actinomycete Streptomyces rosa subsp. notoensis. It is
designed to serve as a comprehensive resource, incorporating detailed experimental protocols,
guantitative data, and visual representations of key biological pathways and workflows.

The Producing Organism: Streptomyces rosa
subsp. notoensis

Streptomyces rosa subsp. notoensis, particularly strain OS-3966, is a Gram-positive,
filamentous soil bacterium known for its production of a series of quinone-related antibiotics
known as nanaomycins.[1] This genus is renowned for its complex developmental cycle,
involving the formation of aerial mycelium and spores, a process often linked to the production
of secondary metabolites.[2] To date, at least twelve nanaomycin analogues (A-K) have been
identified from this organism, each with distinct chemical structures and biological activities.[3]
[4] Nanaomycins A and B were among the first to be isolated and characterized, showing
inhibitory activity against mycoplasmas, fungi, and Gram-positive bacteria.[1] More recently
discovered analogues, such as Nanaomycin K, have been investigated for their potential as
anti-cancer agents, specifically as inhibitors of the epithelial-mesenchymal transition (EMT).[5]

[6]
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Nanaomycins are classified as polyketides, which are synthesized from acetate precursors via
a polyketide synthase (PKS) pathway.[7] The biosynthetic gene cluster (BGC) in the
Streptomyces genome contains all the necessary enzymatic machinery for its production.[8]
The terminal steps of Nanaomycin B biosynthesis follow a specific, sequential conversion of
nanaomycin intermediates.

The Biosynthetic Pathway

The biosynthesis of Nanaomycin B proceeds through a defined enzymatic cascade starting
from the precursor Nanaomycin D. The established sequence is: Nanaomycin D —
Nanaomycin A - Nanaomycin E — Nanaomycin B.[9]

e Nanaomycin D to Nanaomycin A: This conversion is catalyzed by the enzyme Nanaomycin D
reductase. The process involves the reduction of Nanaomycin D to a hydroquinone
intermediate, which then non-enzymatically rearranges to form Nanaomycin A through
intramolecular electron transfer.[10] This initial step requires NADH as a cofactor and must
occur under anaerobic conditions.[9][10]

» Nanaomycin A to Nanaomycin E: An epoxide-forming reaction converts Nanaomycin A into
Nanaomycin E. This step is catalyzed by Nanaomycin A monooxygenase, which requires
either NADH or NADPH and molecular oxygen (O2), characteristic of a monooxygenase-
type reaction.[11]

e Nanaomycin E to Nanaomycin B: The final step is a reductive opening of the epoxide ring of
Nanaomycin E to form Nanaomycin B. This novel reaction is catalyzed by Nanaomycin B
synthetase and requires NADH or NADPH as a cofactor.[11]
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The biosynthetic pathway of Nanaomycin B from acetate in S. rosa subsp. notoensis.

Regulation of Nanaomycin Production
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The production of secondary metabolites like nanaomycin in Streptomyces is tightly controlled
by complex regulatory networks that respond to environmental and physiological cues.[12][13]

Phosphate Regulation

One of the key regulatory signals is the concentration of inorganic phosphate. Studies have
shown that high concentrations of phosphate inhibit nanaomycin biosynthesis. This regulation
appears to occur at a stage between the initial acetate precursor and the formation of
Nanaomycin D, as the bioconversions of D to A and A to E are only slightly affected by
phosphate levels.[14] This control is likely mediated by the PhoR-PhoP two-component system,
a global regulator of phosphate metabolism and secondary metabolism in Streptomyces.[15]

Global Regulatory Networks

Nanaomycin biosynthesis is likely governed by the hierarchical regulatory cascades typical of
Streptomyces.[16] This system involves:

o Small Diffusible Signaling Molecules: Hormone-like molecules such as y-butyrolactones
(GBLs) and furans often act as triggers for antibiotic production by binding to specific
receptor proteins.[17]

» Global and Pleiotropic Regulators: Signals from the environment and signaling molecules
are integrated by global regulators (e.g., two-component systems like PhoR-PhoP) and
pleiotropic regulators (e.g., AdpA, DasR), which control both morphological differentiation
and the expression of multiple secondary metabolite clusters.[2]

o Pathway-Specific Regulators: These global signals are ultimately transmitted to pathway-
specific activators, such as those from the Streptomyces Antibiotic Regulatory Protein
(SARP) family.[16] These activators bind directly to promoter regions within the nhanaomycin
BGC to switch on the transcription of the biosynthetic genes.
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Generalized regulatory cascade for antibiotic production in Streptomyces.

Quantitative Data Summary

The following tables summarize key quantitative data related to the nanaomycin biosynthetic
pathway and the biological activity of its products.

Table 1: Enzyme Properties for Nanaomycin D Reductase[9][18]
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Parameter Value

Streptomyces rosa var.
Enzyme Source

Conditions

Crude extract purification

notoensis
Molecular Weight 68,000 Daltons -
Prosthetic Group FAD Flavoprotein
Km (Nanaomycin D) 250 uM pH 5.0, 37°C
Km (NADH) 62 pM pH 5.0, 37°C
Optimal pH 5.0 -
Optimal Temp. 37°C -
| Inhibitors | 1 mM Cu?*, NADH (>50 puM) | - |
Table 2: Biological Activity and Toxicity of Nanaomycins

Compound Activity Metric  Value Target/Model Reference
Nanaomycin A LDso (i.p.) 28.2 mglkg Mice [1]
Nanaomycin B LDso (i.p.) 169 mg/kg Mice [1]

_ DNMT3B
Nanaomycin A ICso 500 nM [19]

(enzyme)

. HCT116 (colon

Nanaomycin A ICso 400 nM [19]
cancer cells)

) A549 (lung

Nanaomycin A ICso 4100 nM [19]

cancer cells)

| Nanaomycin A | ICso | 800 nM | HL60 (leukemia cells) [[19] |

Experimental Protocols

This section provides generalized yet detailed protocols for the production, isolation, and

genetic manipulation of S. rosa subsp. notoensis, based on established methodologies for
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Streptomyces.

Cultivation and Fermentation

This protocol aims to produce nanaomycins in a liquid culture.

Seed Culture Preparation: Inoculate a loopful of S. rosa subsp. notoensis spores or mycelia
from an agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g.,
Tryptic Soy Broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).

Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into a 2L flask
containing 500 mL of production medium. A typical medium might consist of glucose,
soybean meal, yeast extract, and inorganic salts, with low phosphate to maximize vyield.

Fermentation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker
(200 rpm). Monitor growth (mycelial dry weight) and pH.

Harvest: After the incubation period, harvest the entire culture broth for extraction.

Extraction and Purification

This protocol describes the isolation of nanaomycins from the culture broth.[1][20]

pH Adjustment: Adjust the pH of the whole culture broth to 4.0 using HCI.

Solvent Extraction: Extract the broth twice with an equal volume of an organic solvent such
as ethyl acetate. Combine the organic layers.

Concentration: Evaporate the organic solvent under reduced pressure using a rotary
evaporator to obtain a crude oily extract.

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroform-
methanol and apply it to a silica gel column pre-equilibrated with chloroform.

Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform.
Collect fractions and monitor them by thin-layer chromatography (TLC).
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» Further Purification: Pool fractions containing the desired nanaomycin (e.g., Nanaomycin
B). Further purification can be achieved using preparative TLC or High-Performance Liquid
Chromatography (HPLC).

¢ Characterization: Confirm the identity and purity of the final compound using Mass
Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Cultivation & Fermentation
of S. rosa subsp. notoensis

2. Harvest Culture Broth
(Cells + Supernatant)

3. Solvent Extraction
(e.g., Ethyl Acetate)

:

4. Chromatographic Purification
(e.g., Silica Gel Column)

5. Analysis & Characterization
(HPLC, MS, NMR)

Pure Nanaomycin B

Click to download full resolution via product page

Experimental workflow for Nanaomycin B production, extraction, and purification.

Genetic Manipulation via Intergeneric Conjugation

This protocol provides a method for introducing plasmid DNA from E. coli into Streptomyces, a
common technique for gene knockout or overexpression studies.[15][21]
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e Prepare E. coli Donor Strain: Use an E. coli donor strain (e.g., ET12567/pUZ8002) carrying
the desired plasmid. Grow the donor strain in LB broth with appropriate antibiotics to mid-log
phase.

o Prepare Streptomyces Recipient: Grow S. rosa subsp. notoensis in liquid medium to the mid-
log phase. Harvest the mycelia by centrifugation and wash with fresh medium.

o Conjugation: Mix the E. coli donor cells and Streptomyces recipient mycelia. Plate the
mixture onto a suitable agar medium (e.g., ISP4) and incubate at 30°C for 16-20 hours.

o Selection: Overlay the plates with a soft agar layer containing an appropriate antibiotic (e.g.,
nalidixic acid to select against E. coli) and a selection agent for the plasmid.

» Incubate and Isolate: Continue incubation for several days until Streptomyces exconjugant
colonies appear. Isolate and purify these colonies on fresh selective media.

Cell-Free Enzyme Assays

This protocol is for assaying the activity of the enzymes involved in the final biosynthetic steps.
[11]

o Prepare Cell-Free Extract: Grow S. rosa subsp. notoensis in production medium. Harvest
mycelia, wash, and resuspend in a buffer (e.g., potassium phosphate buffer, pH 7.0). Lyse
the cells using sonication or a French press. Centrifuge at high speed to obtain a clear cell-
free supernatant.

« Assay for Nanaomycin A Monooxygenase:

(¢]

Set up a reaction mixture containing the cell-free extract, Nanaomycin A, and NADH (or
NADPH) in a buffer.

o

Incubate at 30°C. The reaction requires oxygen.

[¢]

Stop the reaction at various time points and extract with ethyl acetate.

o

Analyze the product (Nanaomycin E) by HPLC or TLC.

o Assay for Nanhaomycin B Synthetase:
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o Set up a reaction mixture containing the cell-free extract, Nanaomycin E, and NADH (or
NADPH).

o Incubate, stop the reaction, and extract as described above.

o Analyze the product (Nanaomycin B) by HPLC or TLC.

Conclusion and Future Perspectives

Streptomyces rosa subsp. notoensis is a valuable source of the nanaomycin family of
antibiotics. The biosynthesis of Nanaomycin B is a well-defined process involving a cascade of
specific enzymatic reactions, which are tightly regulated by complex signaling networks
sensitive to environmental cues like phosphate levels. The detailed protocols and quantitative
data provided herein offer a solid foundation for researchers aiming to study, produce, or
engineer these compounds.

Future work could focus on several key areas:

e Genetic Engineering: Overexpression of pathway-specific activators or deletion of repressive
global regulators could significantly enhance Nanaomycin B titers.[2]

e Heterologous Expression: Cloning the nanaomycin BGC into a more genetically tractable
and high-producing host strain could streamline production and facilitate pathway
engineering.

o Enzymatic Studies: Detailed structural and mechanistic studies of Nanaomycin A
monooxygenase and Nanaomycin B synthetase could provide insights for biocatalytic
applications and the generation of novel analogues.

 Activation of Silent Clusters: Applying genome mining and elicitor screening techniques to S.
rosa subsp. notoensis may unlock the production of other cryptic secondary metabolites with
novel bioactivities.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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